1-(Propylsulfonyl)piperidin-4-one oxime molecular weight, exact mass, and structural formula
1-(Propylsulfonyl)piperidin-4-one oxime molecular weight, exact mass, and structural formula
An In-depth Technical Guide to 1-(Propylsulfonyl)piperidin-4-one oxime: Physicochemical Properties, Synthesis, and Characterization
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. When functionalized, the piperidine ring offers a versatile three-dimensional framework for interacting with biological targets.[2] This guide focuses on a specific derivative, 1-(propylsulfonyl)piperidin-4-one oxime, a molecule that combines the piperidine core with a sulfonyl group and an oxime functionality.
The incorporation of a propylsulfonyl group at the N-1 position significantly influences the molecule's polarity and hydrogen bonding capacity, while the oxime group at the C-4 position introduces a site for potential therapeutic interactions and further chemical modification.[3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the compound's fundamental properties, a robust protocol for its synthesis, and a workflow for its structural characterization.
Physicochemical and Structural Properties
A precise understanding of a compound's physicochemical properties is fundamental for any research or development application. These parameters govern its behavior in both chemical and biological systems.
Quantitative Data Summary
The key identifying and quantitative properties of 1-(propylsulfonyl)piperidin-4-one oxime are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆N₂O₃S | [4][5] |
| Molecular Weight | 220.29 g/mol | [4][5] |
| Exact Mass | 220.08816355 Da | [5] |
| CAS Number | 1016800-97-7 | [5] |
| Topological Polar Surface Area | 78.4 Ų | [5] |
| Canonical SMILES | CCCS(=O)(=O)N1CCC(=NO)CC1 | [5] |
Structural Formula
The structural formula provides a two-dimensional representation of the atomic connectivity within the molecule. The structure consists of a central piperidine ring, with a propylsulfonyl group attached to the nitrogen atom and an oxime group replacing the carbonyl oxygen at the 4-position.
Caption: 2D structure of 1-(propylsulfonyl)piperidin-4-one oxime.
Synthesis Protocol
The synthesis of 1-(propylsulfonyl)piperidin-4-one oxime is most logically achieved via a two-step process starting from a commercially available precursor, piperidin-4-one. The causality for this approach is clear: it isolates the two key chemical transformations, N-sulfonylation and oximation, allowing for purification of the intermediate and maximizing the final yield.
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Step 1: N-Sulfonylation. The nitrogen of the piperidin-4-one is functionalized with a propylsulfonyl group using propane-1-sulfonyl chloride. This reaction is a standard nucleophilic substitution on the sulfonyl chloride.
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Step 2: Oximation. The ketone at the C-4 position of the resulting N-sulfonylated piperidone is converted to an oxime via condensation with hydroxylamine.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for 1-(propylsulfonyl)piperidin-4-one oxime.
Detailed Methodology
Materials: Piperidin-4-one hydrochloride, propane-1-sulfonyl chloride, triethylamine, dichloromethane (DCM), hydroxylamine hydrochloride, sodium acetate, ethanol, deionized water, brine, anhydrous sodium sulfate.
Part A: Synthesis of 1-(Propylsulfonyl)piperidin-4-one (Intermediate)
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To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) in DCM, add triethylamine (2.5 eq) at room temperature to neutralize the hydrochloride and act as a base.
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Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the sulfonylation reaction.
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Add propane-1-sulfonyl chloride (1.1 eq) dropwise to the reaction mixture. The slow addition prevents side reactions and ensures a controlled reaction rate.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 1-(propylsulfonyl)piperidin-4-one, which can be used in the next step without further purification or purified by column chromatography if necessary.
Part B: Synthesis of 1-(Propylsulfonyl)piperidin-4-one oxime (Final Product)
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Dissolve the crude 1-(propylsulfonyl)piperidin-4-one (1.0 eq) in ethanol.
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Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution. Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
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Heat the mixture to reflux for 2-4 hours. The elevated temperature drives the condensation reaction to completion. Monitor progress by TLC.
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Upon completion, allow the reaction mixture to cool to room temperature, then cool further in an ice bath to induce precipitation of the product.
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Collect the solid product by vacuum filtration and wash with cold water.
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Recrystallize the crude product from an ethanol/water mixture to obtain pure 1-(propylsulfonyl)piperidin-4-one oxime as a crystalline solid.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic methods provides a self-validating system for structural verification.[6]
Analytical Workflow
Caption: Analytical workflow for structural confirmation.
Expected Spectroscopic Data
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Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the primary expected peak would be the protonated molecular ion [M+H]⁺ at m/z ≈ 221.0956, corresponding to the exact mass of the molecule plus a proton.
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¹H NMR Spectroscopy: The proton NMR spectrum should display characteristic signals for the propyl group (a triplet, a sextet, and a triplet), distinct signals for the non-equivalent piperidine ring protons, and a broad singlet for the oxime hydroxyl (-OH) proton, which is exchangeable with D₂O.
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 8 distinct carbon environments, including the aliphatic carbons of the propyl group and piperidine ring, and a downfield signal for the C=N oxime carbon.
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial validation of the functional group transformations. Key expected absorptions include:
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Absence of a strong C=O stretch (around 1715 cm⁻¹) from the ketone starting material.
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Presence of a C=N stretch (around 1650 cm⁻¹).
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Presence of a broad O-H stretch (around 3200-3400 cm⁻¹) from the oxime.
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Strong S=O stretches (around 1350 cm⁻¹ and 1160 cm⁻¹) from the sulfonyl group.
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Potential Applications in Research and Drug Development
Piperidin-4-one derivatives are recognized as versatile intermediates and pharmacophores in drug discovery.[2] The title compound, 1-(propylsulfonyl)piperidin-4-one oxime, integrates several structural motifs associated with biological activity.
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CNS Agents: The piperidine core is prevalent in many centrally acting agents. The sulfonyl group can modulate lipophilicity and blood-brain barrier penetration.
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Antimicrobial Agents: Oxime functionalities and their esters have been explored for their antibacterial and antifungal properties. The overall structure could serve as a scaffold for developing novel anti-infective agents.
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Anticancer Research: Certain piperidinone derivatives have shown antimitotic or anticancer activity.[7] This compound could be evaluated in relevant assays or used as a building block for more complex molecules with potential antiproliferative effects.
The compound is a valuable intermediate for further chemical elaboration. The oxime's hydroxyl group can be alkylated or acylated to generate libraries of related compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.[8]
Conclusion
This technical guide provides a comprehensive overview of 1-(propylsulfonyl)piperidin-4-one oxime, detailing its core physicochemical properties, a logical and detailed synthetic protocol, and a robust workflow for its characterization. By explaining the causality behind the experimental choices and grounding the information in established chemical principles, this document serves as an authoritative resource for scientists engaged in synthetic chemistry and pharmaceutical research. The strategic combination of the piperidine scaffold, sulfonyl group, and oxime functionality makes this compound a molecule of interest for further investigation and a valuable tool in the synthesis of novel chemical entities.
References
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Krishnan, K. G., Sivakumar, R., & Thanikachalam, V. (2015). Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters. Journal of the Serbian Chemical Society, 80(9), 1101–1111. Retrieved from [Link]
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Krishnan, K. G., Sivakumar, R., & Thanikachalam, V. (2015). View of Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters. Journal of the Serbian Chemical Society. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
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Arulraj, R., & Krishnakumar, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(1), 21-28. Retrieved from [Link]
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Arulraj, R., & Krishnakumar, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]
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ResearchGate. (n.d.). Piperidin-4-one: The Potential Pharmacophore | Request PDF. Retrieved from [Link]
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ResearchGate. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
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Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Retrieved from [Link]
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Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. Retrieved from [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 7(1), 1-53. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]
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